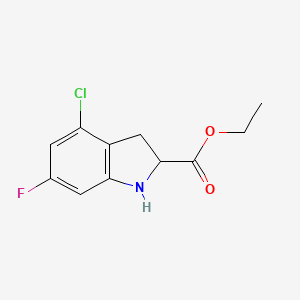

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H11ClFNO2 |

|---|---|

Molecular Weight |

243.66 g/mol |

IUPAC Name |

ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11ClFNO2/c1-2-16-11(15)10-5-7-8(12)3-6(13)4-9(7)14-10/h3-4,10,14H,2,5H2,1H3 |

InChI Key |

LLZCBJVNBZLIBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=C(C=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The preparation of ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate generally follows a sequence of:

- Construction of the indole core scaffold

- Selective halogenation to introduce chlorine and fluorine substituents

- Esterification to form the ethyl carboxylate group

These steps are typically optimized for yield, regioselectivity, and purity, often employing classical and modern synthetic organic chemistry techniques.

Formation of the Indole Core

The indole nucleus is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones. Alternative methods include transition-metal-catalyzed cyclizations or multi-component reactions tailored to yield substituted indoles.

For example, the Fischer indole synthesis provides a reliable approach to the 2,3-dihydroindole framework required for this compound.

Recent advances include the use of catalytic systems such as indium(III) chloride in one-pot multi-component reactions to efficiently synthesize substituted indole derivatives under mild conditions.

Esterification to Form Ethyl Carboxylate

The esterification step introduces the ethyl 2-carboxylate group on the indole ring:

This is typically done by reacting the corresponding indole-2-carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, direct esterification of the acid chloride derivative with ethanol can be used to improve reaction rates and yields.

Industrially, esterification may be optimized by continuous flow methods or automated reactors to enhance scalability and reproducibility.

Detailed Synthetic Procedure from Literature

A representative synthetic route adapted from literature for related indole-2-carboxylates involves:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Friedel–Crafts Acylation | Ethyl 5-chloro-1H-indole-2-carboxylate + acyl chloride, AlCl3 catalyst, reflux in 1,2-dichloroethane | Introduction of acyl group at C3 position |

| 2. Reduction | Triethylsilane in suitable solvent | Conversion of ketone to alkyl group |

| 3. Hydrolysis | Basic conditions | Formation of indole-2-carboxylic acid intermediate |

| 4. Esterification | Ethanol + acid catalyst or coupling reagents (e.g., BOP, DIPEA in DMF) | Formation of ethyl ester derivative |

This sequence demonstrates the versatility in modifying the indole core and installing functional groups in a controlled manner.

Reaction Optimization and Conditions

Temperature control is critical, with many reactions optimized around 40 °C to balance reaction rate and selectivity.

Solvent choice affects yield and purity; mixed aqueous ethanol (50% ethanol) has shown superior results in analogous reactions under ultrasound irradiation.

Catalysts such as indium(III) chloride facilitate multi-component reactions, providing efficient access to substituted indoles in short reaction times (e.g., 20 minutes under ultrasound).

Chemical Reaction Analysis

The compound can undergo various transformations post-synthesis:

Oxidation to oxo derivatives using oxidants like potassium permanganate or chromium trioxide.

Reduction to dihydro derivatives using lithium aluminum hydride or sodium borohydride.

Nucleophilic substitution at halogenated positions with reagents such as sodium methoxide or potassium tert-butoxide to introduce diverse functional groups.

These reactions allow further structural diversification for research and pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Notes |

|---|---|---|---|

| Indole Core Formation | Fischer indole synthesis or multi-component reaction | Phenylhydrazine + aldehyde/ketone, acid catalyst; or InCl3-catalyzed one-pot reaction | Classic and modern approaches |

| Chlorination | Electrophilic aromatic substitution | Thionyl chloride, N-chlorosuccinimide | Selective C4 chlorination |

| Fluorination | Electrophilic fluorination | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Selective C6 fluorination |

| Esterification | Acid-catalyzed esterification or coupling | Ethanol + acid catalyst or BOP/DIPEA in DMF | Formation of ethyl ester at C2 |

| Purification | Chromatography, recrystallization | Silica gel chromatography, solvent recrystallization | Ensures high purity |

Research Findings and Applications

The presence of chlorine and fluorine substituents influences the compound’s chemical reactivity and biological activity, making precise synthetic control essential.

Optimized synthetic methods enable the production of this compound as a building block in pharmaceutical research, particularly for anticancer and neuropharmacological agents.

The compound’s synthesis is supported by scalable industrial methods that emphasize yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089703-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities.

Antitumor Activity: Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibits potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Dopamine Receptor Modulation: In the context of neuropharmacology, derivatives of indole compounds have shown activity as dopamine receptor modulators. This compound has been investigated for its selectivity towards dopamine receptors, particularly D3 receptors. Preliminary findings suggest that it may act as an agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest: It may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

- Signal Transduction Modulation: The modulation of signaling pathways related to growth factor receptors and apoptosis is also a proposed mechanism.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate and analogous indole/heterocyclic carboxylates:

Structural and Reactivity Differences

- This impacts reactivity in cross-coupling or nucleophilic substitution reactions . In Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, the 7-fluoro substituent may reduce ring planarity due to increased steric clash with the ester group, affecting binding affinity in target proteins .

- Functional Groups: The 3-hydroxy group in Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate introduces hydrogen-bonding capability, which is absent in the fully substituted halogenated target compound. This difference influences solubility and biological activity .

Physicochemical and Spectroscopic Properties

Spectroscopy :

- ¹H-NMR : Indole NH protons in similar compounds (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) resonate at δ ~12.33 ppm (broad singlet), while aromatic protons appear between δ 7.0–8.0 ppm .

- IR : Strong carbonyl stretches (~1666–1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) are characteristic of indole carboxylates .

Chromatography :

Research Implications and Gaps

Biological Activity

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089703-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClFNO and a molecular weight of approximately 243.66 g/mol. The compound features an indole core structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibits potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Dopamine Receptor Modulation

In the context of neuropharmacology, derivatives of indole compounds have shown activity as dopamine receptor modulators. This compound has been investigated for its selectivity towards dopamine receptors, particularly D3 receptors. Preliminary findings suggest that it may act as an agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

- Signal Transduction Modulation : The modulation of signaling pathways related to growth factor receptors and apoptosis is also a proposed mechanism.

In Vivo Studies

In vivo studies have further supported the antitumor potential of this compound. In mouse models bearing tumors derived from human cancer cell lines, treatment with the compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment.

Toxicology Profile

The safety profile of this compound has been assessed through acute toxicity tests in rodents. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.